molecular formula C20H14F3N3OS B2866692 3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide CAS No. 1115989-60-0

3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2866692
CAS No.: 1115989-60-0
M. Wt: 401.41
InChI Key: QECZWKNNFDSIRS-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. This particular compound features a pyrrole ring, a trifluoromethyl benzyl group, and a thieno[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Future Directions

The compound and its derivatives have potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 . Future research could focus on further understanding the compound’s mechanism of action and optimizing its synthesis for potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a thieno[2,3-b]pyridine precursor. The reaction conditions often require the use of catalysts such as iron(III) chloride or copper catalysts, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of a pyrrole ring, trifluoromethyl benzyl group, and thieno[2,3-b]pyridine core. This unique structure contributes to its potent inhibitory effects on FGFRs and its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

3-pyrrol-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3OS/c21-20(22,23)14-6-3-5-13(11-14)12-25-18(27)17-16(26-9-1-2-10-26)15-7-4-8-24-19(15)28-17/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECZWKNNFDSIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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